molecular formula C7H14N2O3S B13002897 (R)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

(R)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

Cat. No.: B13002897
M. Wt: 206.27 g/mol
InChI Key: YMWCDHNTBMRDMV-ZCFIWIBFSA-N
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Description

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietane rings is through inter- and intramolecular nucleophilic thioetherifications . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane derivatives such as 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides . These compounds share the thietane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific combination of functional groups and the stereochemistry of the ®-configuration. This uniqueness can result in distinct interactions with biological targets and different reactivity compared to other thietane derivatives.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

(2R)-2-amino-N-(1,1-dioxothietan-3-yl)butanamide

InChI

InChI=1S/C7H14N2O3S/c1-2-6(8)7(10)9-5-3-13(11,12)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

YMWCDHNTBMRDMV-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(=O)NC1CS(=O)(=O)C1)N

Canonical SMILES

CCC(C(=O)NC1CS(=O)(=O)C1)N

Origin of Product

United States

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